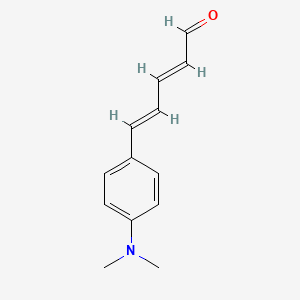![molecular formula C16H10N2O8 B3177748 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] CAS No. 21278-45-5](/img/structure/B3177748.png)
4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It is commonly used as a monomer to synthesize metal-organic frameworks (mofs) , which are porous materials with potential applications in various fields such as gas storage, catalysis, and drug delivery .
Mode of Action
As a monomer in MOF synthesis, it likely interacts with metal ions to form a three-dimensional framework .
Análisis Bioquímico
Biochemical Properties
4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for metal-organic frameworks (MOFs), facilitating the synthesis of these materials . The compound’s carboxylic acid groups enable it to form strong hydrogen bonds and coordinate with metal ions, which can influence the activity of metalloenzymes and other metal-dependent proteins. Additionally, its diazenediyl linkage can participate in redox reactions, potentially affecting the redox state of cellular environments.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression. These temporal effects highlight the importance of monitoring the stability and activity of the compound in experimental settings.
Métodos De Preparación
The synthesis of 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the diazotization of 4-aminobenzoic acid followed by coupling with another molecule of 4-aminobenzoic acid . The reaction conditions often include acidic or basic environments, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Análisis De Reacciones Químicas
4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the azo group to an amine group, resulting in different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] has a wide range of scientific research applications:
Comparación Con Compuestos Similares
4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] can be compared with other similar compounds, such as:
Azobenzene-4,4’-dicarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid groups.
1,2-Diazenedicarboxylic acid: This compound has a simpler structure with fewer aromatic rings and different functional groups.
The uniqueness of 4,4-(1,2-Diazenediyl)bis[1,2-benzenedicarboxylic acid] lies in its ability to form stable and versatile MOFs, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
4-[(3,4-dicarboxyphenyl)diazenyl]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O8/c19-13(20)9-3-1-7(5-11(9)15(23)24)17-18-8-2-4-10(14(21)22)12(6-8)16(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDVEJUSUBVDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[1-(2,6-DI-I-propylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)


![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)

![5-[[4-(4-Ethylcyclohexyl)cyclohexyl]-difluoro-methoxy]-1,2,3-trifluoro-benzene](/img/structure/B3177704.png)

![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)




![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3177773.png)
